molecular formula C15H18N2O2 B7628900 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B7628900
M. Wt: 258.32 g/mol
InChI Key: MSVPFDNKVBGQAI-UHFFFAOYSA-N
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Description

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-13-4-5-14-12(10-13)6-9-17(14)11-15(18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPFDNKVBGQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone typically involves the reaction of 5-methoxyindole with a suitable pyrrolidine derivative. One common method involves the use of 5-methoxyindole and 1-pyrrolidinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole or pyrrolidine derivatives.

Scientific Research Applications

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which could explain some of their pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A precursor in the synthesis of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone.

    1-Pyrrolidinecarboxaldehyde: Another precursor used in the synthesis.

    2-(5-Methoxy-1H-indol-1-yl)acetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of the indole and pyrrolidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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